

Structural Insights into 3-Bromo-8-nitroquinoline: A Comparative Crystallographic Analysis

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Compound of Interest

Compound Name: **3-Bromo-8-nitroquinoline**

Cat. No.: **B189542**

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While a definitive single-crystal X-ray diffraction study for **3-Bromo-8-nitroquinoline** is not publicly available, a comprehensive understanding of its expected solid-state structure can be elucidated through a comparative analysis of closely related quinoline derivatives. This guide provides a detailed comparison with structurally analogous compounds, offering researchers valuable insights into its likely crystallographic parameters and molecular geometry. The experimental data from these related structures serves as a robust framework for predicting the conformation of **3-Bromo-8-nitroquinoline**.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the structural characteristics of substituted quinolines. By examining the crystallographic data of 3,6,8-tribromoquinoline, 8-nitroquinoline, and 4-bromo-8-methoxyquinoline, we can project the influence of the bromo and nitro substituents on the crystal packing and molecular planarity of the target compound.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for selected quinoline derivatives, providing a basis for understanding the structural landscape in which **3-Bromo-8-nitroquinoline** exists.

Parameter	3,6,8-Tribromoquinoline	8-Nitroquinoline	4-Bromo-8-methoxyquinoline
Formula	C ₉ H ₄ Br ₃ N	C ₉ H ₆ N ₂ O ₂	C ₁₀ H ₈ BrNO
Crystal System	Monoclinic	Monoclinic	Orthorhombic
Space Group	P2 ₁ /n	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁
a (Å)	3.9810(2)	7.2421(11)	5.1615(1)
b (Å)	12.4176(4)	16.688(3)	12.1337(6)
c (Å)	19.7419(6)	7.2089(11)	14.2436(7)
β (°)	92.827(3)	114.086(4)	90
Volume (Å ³)	974.74(7)	795.4(2)	892.05(6)
Z	4	4	4
Reference	[1]	[2]	[3]

This comparative data suggests that **3-Bromo-8-nitroquinoline** is likely to crystallize in a monoclinic system, similar to its parent compound 8-nitroquinoline and the heavily brominated 3,6,8-tribromoquinoline. The presence of both a halogen and a nitro group may lead to a unit cell volume intermediate between these examples.

Inferred Structural Features of 3-Bromo-8-nitroquinoline

Based on the analyzed crystal structures of related compounds, we can infer the following for **3-Bromo-8-nitroquinoline**:

- Molecular Planarity: The quinoline ring system itself is inherently planar. The 8-nitroquinoline molecule is nearly planar, with a small dihedral angle between the pyridine and benzene rings.[\[2\]](#) It is expected that **3-Bromo-8-nitroquinoline** will also exhibit a high degree of planarity.

- Intermolecular Interactions: The crystal packing will likely be influenced by a combination of π - π stacking interactions between the quinoline ring systems of adjacent molecules and electrostatic interactions involving the nitro group. The bromine atom may participate in halogen bonding.
- Substituent Effects: The electron-withdrawing nature of the nitro group at the 8-position and the bromo group at the 3-position will influence the electronic distribution within the quinoline ring, which can affect bond lengths and angles.

Experimental Protocol for X-ray Crystallography

The following provides a detailed methodology for the structural determination of a small organic molecule like **3-Bromo-8-nitroquinoline** using single-crystal X-ray diffraction.

1. Crystal Growth:

- Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common technique.
- Vapor diffusion, where a precipitant is slowly introduced into the compound's solution, can also be employed.
- The goal is to obtain single crystals of sufficient size and quality, free from defects.

2. Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.
- A modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a sensitive detector (e.g., CCD or CMOS) is used.
- A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing:

- The collected images are processed to determine the unit cell parameters, crystal system, and space group.
- The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

4. Structure Solution and Refinement:

- The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
- The initial structural model is refined against the experimental diffraction data using least-squares methods.
- Anisotropic displacement parameters for non-hydrogen atoms are refined, and hydrogen atoms are typically placed in calculated positions.
- The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

Workflow for Structural Determination

Experimental Workflow for Single-Crystal X-ray Diffraction

Sample Preparation

Synthesis of
3-Bromo-8-nitroquinoline

Purification

Crystal Growth

X-ray Diffraction

Crystal Selection
& Mounting

Data Collection

Structure Analysis

Data Processing

Structure Solution

Structure Refinement

Validation & CIF

Output

Publication/Database
Deposition[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

In conclusion, while the definitive crystal structure of **3-Bromo-8-nitroquinoline** awaits experimental determination, a robust predictive model of its solid-state conformation can be constructed through the comparative analysis of its structural analogues. The provided data and protocols offer a valuable resource for researchers working on the synthesis and characterization of novel quinoline-based compounds.

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